molecular formula C10H12Cl2FNO2 B6145768 methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride CAS No. 444726-85-6

methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Cat. No. B6145768
CAS RN: 444726-85-6
M. Wt: 268.1
InChI Key:
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Description

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride, also known as M2ACFPH, is a synthetic compound used in a variety of scientific and laboratory experiments. It is a white crystalline solid, with a molecular weight of 332.6 g/mol and a melting point of 108-110°C. M2ACFPH is an important chemical reagent in several scientific and laboratory applications, such as in the synthesis of pharmaceuticals and other organic compounds, and in the analysis and detection of other compounds.

Scientific Research Applications

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has a wide range of scientific and laboratory applications. It is used in the synthesis of pharmaceuticals and other organic compounds, and in the analysis and detection of other compounds. It is also used in the synthesis of fluorescent probes and in the detection of reactive oxygen species. methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is also used in the study of enzyme kinetics and in the study of enzyme-catalyzed reactions.

Mechanism of Action

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is an important reagent in the study of enzyme kinetics and in the study of enzyme-catalyzed reactions. It acts as an inhibitor of the enzyme chymotrypsin, which is involved in the hydrolysis of proteins. methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride binds to the active site of the enzyme, preventing the hydrolysis of proteins and thus inhibiting the enzyme’s activity.
Biochemical and Physiological Effects
methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and easily obtained, and it is stable and non-toxic. However, it is not very soluble in water, which can limit its use in some experiments.

Future Directions

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride has a wide range of potential applications in scientific research. It could be used in the development of new fluorescent probes for the detection of reactive oxygen species, or in the development of new enzymes for the hydrolysis of proteins. It could also be used in the development of new drugs or in the study of enzyme kinetics and enzyme-catalyzed reactions. Additionally, it could be used in the synthesis of new pharmaceuticals and other organic compounds.

Synthesis Methods

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride can be synthesized by a variety of methods. The most common method is the reaction of 3-chloro-4-fluorobenzaldehyde and 2-amino-3-methylpropanoic acid in aqueous solution. This reaction proceeds with the formation of a Schiff base, which is then hydrolyzed to form methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride. Other methods include the reaction of 3-chloro-4-fluorobenzaldehyde with 2-amino-3-methylpropionic acid in aqueous solution, and the reaction of 3-chloro-4-fluorobenzaldehyde with 2-amino-3-methylpropanoic acid in organic solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves the reaction of 3-chloro-4-fluoroaniline with methyl acrylate to form methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chloro-4-fluoroaniline", "methyl acrylate", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloro-4-fluoroaniline is reacted with methyl acrylate in the presence of a base such as sodium hydroxide to form methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate.", "Step 2: Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate is then reacted with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The product is purified by recrystallization or other appropriate methods." ] }

CAS RN

444726-85-6

Product Name

methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.1

Purity

95

Origin of Product

United States

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